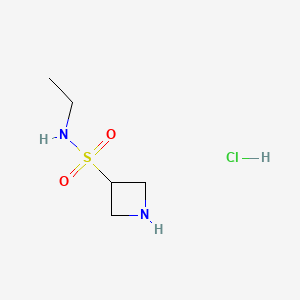
7-Amino-4-hydroxy-2h-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-hydroxy-2H-chromen-2-one, also known as 7-amino-4-hydroxycoumarin, is a derivative of coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This compound is notable for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-4-hydroxy-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with ammonia or amines under specific conditions. One common method includes the use of 4-hydroxycoumarin and ammonium acetate in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the amino group, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
7-Amino-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-amino-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosinase, leading to decreased melanin production. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . Additionally, its fluorescent properties make it useful in tracking and imaging biological processes .
Comparación Con Compuestos Similares
3-Amino-7-hydroxy-2H-chromen-2-one: Another coumarin derivative with similar biological activities but differing in the position of the amino group.
7-Amino-4-methyl-2H-chromen-2-one: This compound has a methyl group instead of a hydroxyl group, leading to different chemical and biological properties.
Uniqueness: 7-Amino-4-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
7-amino-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H,10H2 |
Clave InChI |
FCWCJXNMMJYIDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)OC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)




![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)





